Einecs 278-940-8

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) number 278-940-8 corresponds to a specific chemical compound registered under the EU regulatory framework. The lack of explicit data necessitates reliance on read-across structure-activity relationship (RASAR) methodologies to infer its properties and applications. Modern toxicological databases and machine learning models, such as those described in and , enable systematic comparisons by leveraging structural analogs with ≥70% similarity (Tanimoto index using PubChem 2D fingerprints) . These approaches allow extrapolation of data from well-characterized compounds (e.g., REACH Annex VI substances) to unlabeled EINECS entries, covering thousands of chemicals with minimal labeled data .

Properties

CAS No. |

78535-49-6 |

|---|---|

Molecular Formula |

C25H47N3O6 |

Molecular Weight |

485.7 g/mol |

IUPAC Name |

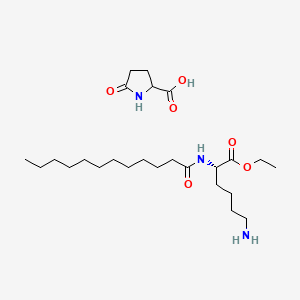

ethyl (2S)-6-amino-2-(dodecanoylamino)hexanoate;5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C20H40N2O3.C5H7NO3/c1-3-5-6-7-8-9-10-11-12-16-19(23)22-18(15-13-14-17-21)20(24)25-4-2;7-4-2-1-3(6-4)5(8)9/h18H,3-17,21H2,1-2H3,(H,22,23);3H,1-2H2,(H,6,7)(H,8,9)/t18-;/m0./s1 |

InChI Key |

RIYUNYCKKWHMRV-FERBBOLQSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)OCC.C1CC(=O)NC1C(=O)O |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CCCCN)C(=O)OCC.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

The preparation methods for Einecs 278-940-8 involve various synthetic routes and reaction conditions. Industrial production methods typically include:

Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield.

Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure optimal yield and purity. Common solvents and catalysts are used to facilitate the reactions.

Industrial Production: Large-scale production involves the use of industrial reactors and continuous flow systems to maintain consistency and efficiency.

Chemical Reactions Analysis

Einecs 278-940-8 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific conditions and reagents used.

Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of simpler compounds.

Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halogens and alkylating agents.

Scientific Research Applications

Einecs 278-940-8 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study cellular processes and biochemical pathways. It can act as an inhibitor or activator of specific enzymes.

Medicine: The compound has potential applications in drug development and pharmaceutical research. It may be used to develop new therapeutic agents or as a reference compound in pharmacological studies.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Einecs 278-940-8 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact mechanism depends on the specific application and the biological system being studied. Detailed studies are required to elucidate the precise molecular interactions and pathways involved .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogs

Toxicological and Functional Insights

- However, its Brenk alert (1.0) indicates possible toxicity risks .

Methodological Limitations

The RASAR approach () relies on structural similarity, which may overlook stereochemical or electronic differences. For example, CAS 27810-64-6’s nitrile group versus CAS 918538-05-3’s dichlorinated triazine () introduces divergent reactivity despite similar Tanimoto scores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.